
2,4-Difluoro-2'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methyl group attached at specific positions on the rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-2’-methyl-1,1’-biphenyl typically involves multiple steps, including nucleophilic substitution, alkylation, and fluorination reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 2,4-Difluoro-2’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,4-Difluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated biphenyls.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can produce various biphenyl derivatives with different functional groups.
科学的研究の応用
2,4-Difluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to molecular interactions and biological pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism by which 2,4-Difluoro-2’-methyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorine atoms and methyl group can influence its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development.
類似化合物との比較
Similar Compounds
- 2,4-Difluoro-4’-methyl-1,1’-biphenyl
- 4-(2’,4’-Difluoro[1,1’-biphenyl]-4-yl)-2-methyl-4-oxo-2-butenoic acid
- (2’,4’-Difluoro[1,1’-biphenyl]-4-yl)acetic acid
Uniqueness
2,4-Difluoro-2’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications compared to its analogs .
特性
分子式 |
C13H10F2 |
|---|---|
分子量 |
204.21 g/mol |
IUPAC名 |
2,4-difluoro-1-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)12-7-6-10(14)8-13(12)15/h2-8H,1H3 |
InChIキー |
PQNGZXSTMLTGAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



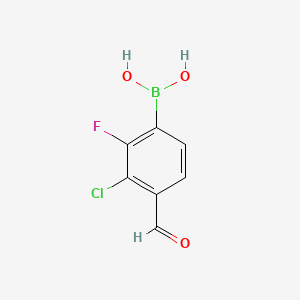
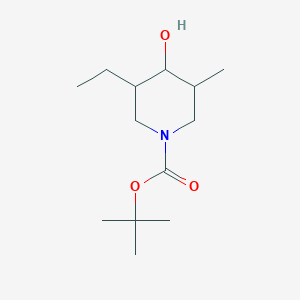
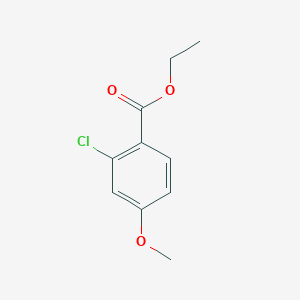
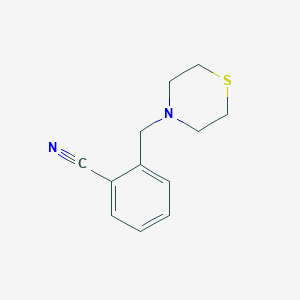
![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
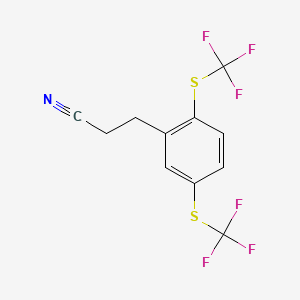
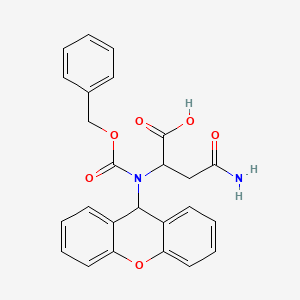

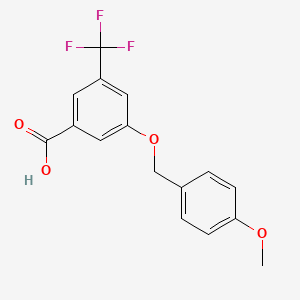
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)
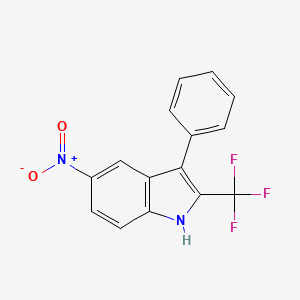
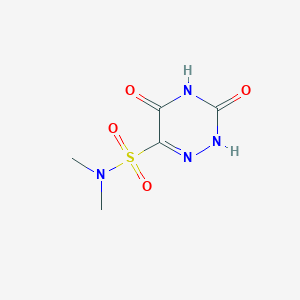
![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)
